molecular formula C9H19NO3S B1313692 tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate CAS No. 75937-17-6

tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate

Cat. No. B1313692
CAS RN: 75937-17-6
M. Wt: 221.32 g/mol
InChI Key: WFOIFOSAJREJCZ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate (TBETC) is an organic compound that is used in a wide range of scientific applications, from laboratory experiments to industrial processes. TBETC is a derivative of tert-butylcarbamate, which is a commonly used organic compound in organic chemistry. TBETC has been used in various research studies and applications due to its unique properties, such as its solubility in both organic and aqueous solvents, its low toxicity, and its ability to form stable complexes with metal ions. TBETC has also been used in various biochemical and physiological studies due to its ability to interact with proteins, enzymes, and other biological molecules.

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of related tert-butyl carbamate compounds. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates derived from L-serine have been studied for their hydrogen-bond connectivity in two dimensions, illustrating the compound's potential in creating layered structures through specific intermolecular interactions (Howie et al., 2011).

Chemical Transformations and Applications

Another study on tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate highlights its synthesis and the formation of hydrogen bonds within the crystal, suggesting applications in the development of materials with specific molecular architectures (Xiao-Guang Bai, Ju-Xian Wang, 2014).

Intermediate Compounds in Synthesis

The role of tert-butyl carbamates as intermediates in organic synthesis is also evident. For instance, a process involving tert-butyl-(2-(2-hydroxy)ethyl)carbamate for preparing other chemical entities demonstrates the utility of such compounds in complex synthetic pathways, potentially leading to the development of new drugs or materials (Zhong-Qian Wu, 2011).

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl carbamates, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, for obtaining chiral organoselenanes and organotelluranes, showcases the application of these compounds in producing enantiomerically pure substances, which are crucial in pharmaceutical research (Leandro Piovan et al., 2011).

properties

IUPAC Name

tert-butyl N-[2-(2-hydroxyethylsulfanyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-9(2,3)13-8(12)10-4-6-14-7-5-11/h11H,4-7H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOIFOSAJREJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456940
Record name tert-butyl {2-[(2-hydroxyethyl)thio]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2-hydroxyethylthio)ethylcarbamate

CAS RN

75937-17-6
Record name tert-butyl {2-[(2-hydroxyethyl)thio]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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